molecular formula C22H13ClFNO5S B4610146 4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate

4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate

Cat. No.: B4610146
M. Wt: 457.9 g/mol
InChI Key: IXDMDAUJCSXMHO-NDENLUEZSA-N
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Description

4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C22H13ClFNO5S and its molecular weight is 457.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0186995 g/mol and the complexity rating of the compound is 823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

  • Research by Hashimoto et al. (2002) focused on derivatives of benzenesulfonamide, similar in structure to the queried compound. These derivatives were found effective as selective inhibitors of cyclooxygenase-2 (COX-2), a significant target for anti-inflammatory and pain relief medications. Introduction of a fluorine atom in these compounds notably increased their selectivity and potency, leading to the development of a clinically trialed COX-2 inhibitor, JTE-522 (Hiromasa Hashimoto et al., 2002).

Neurokinin-1 Receptor Antagonists

  • Harrison et al. (2001) synthesized and evaluated a water-soluble neurokinin-1 receptor antagonist, which also contains a fluorine atom. This compound demonstrated high efficacy in pre-clinical tests related to emesis and depression (Timothy Harrison et al., 2001).

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

  • A study by Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, incorporating fluoro and chloro elements. They explored the intermolecular interactions in these compounds, which are critical for understanding their biological activity (R. Shukla et al., 2014).

Novel Triazole Compounds with Antimicrobial Activity

  • Research conducted by Xu et al. (2005) involved the synthesis and structural analysis of novel triazole compounds, which showed fungicidal activities. This study highlights the potential of such compounds in antimicrobial applications (Liang-zhong Xu et al., 2005).

Antimicrobial and Antibacterial Properties

  • Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, noting the essential role of the fluorine atom for enhancing antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (N. Desai et al., 2013).

Properties

IUPAC Name

[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFNO5S/c23-16-6-10-19(11-7-16)31(27,28)30-18-8-4-14(5-9-18)12-20-22(26)29-21(25-20)15-2-1-3-17(24)13-15/h1-13H/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMDAUJCSXMHO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate

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